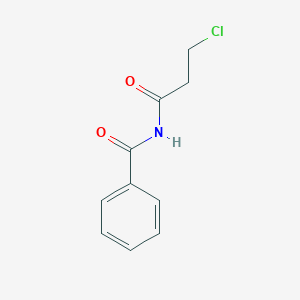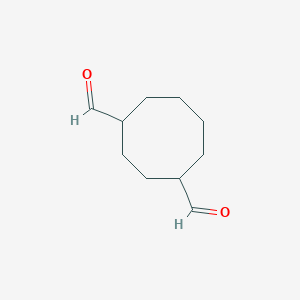
Cyclooctane-1,4-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooctane-1,4-dicarbaldehyde is an organic compound characterized by a cyclooctane ring with two formyl groups attached at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclooctane-1,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of cyclooctane-1,4-dimethanol using oxidizing agents such as pyridinium chlorochromate or manganese dioxide. The reaction typically occurs under mild conditions, with the oxidizing agent facilitating the conversion of the hydroxyl groups to formyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of cyclooctane derivatives. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclooctane-1,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The formyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the formyl groups to form new compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Cyclooctane-1,4-dicarboxylic acid.
Reduction: Cyclooctane-1,4-dimethanol.
Substitution: Various substituted cyclooctane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclooctane-1,4-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed oxidation and reduction reactions.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of cyclooctane-1,4-dicarbaldehyde involves its ability to undergo various chemical transformations The formyl groups are reactive sites that can participate in oxidation, reduction, and substitution reactions
Comparaison Avec Des Composés Similaires
Cyclooctane-1,4-dicarbaldehyde can be compared with other cycloalkane derivatives such as:
Cyclooctane-1,4-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of formyl groups.
Cyclooctane-1,4-dimethanol: Similar structure but with hydroxyl groups instead of formyl groups.
Cyclohexane-1,4-dicarbaldehyde: Smaller ring size but similar functional groups.
Uniqueness: this compound is unique due to its eight-membered ring structure and the presence of two reactive formyl groups. This combination of features makes it a versatile compound for various chemical reactions and applications.
Propriétés
Numéro CAS |
86214-23-5 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
cyclooctane-1,4-dicarbaldehyde |
InChI |
InChI=1S/C10H16O2/c11-7-9-3-1-2-4-10(8-12)6-5-9/h7-10H,1-6H2 |
Clé InChI |
WTNONHWHPOSNKJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CCC(C1)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trichloro-1-{[1-(dibutylphosphoryl)cyclohexyl]sulfanyl}ethan-1-ol](/img/structure/B14406661.png)
![N-{4-Chloro-2-[(2-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14406666.png)
![2-Methylpropyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14406673.png)
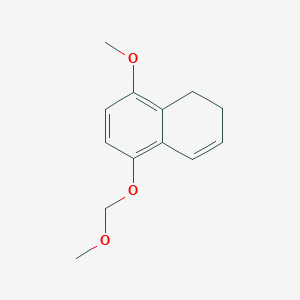
![1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14406707.png)

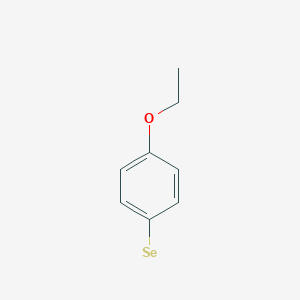

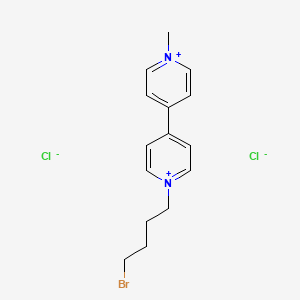
![2-Methyl-2-azabicyclo[2.2.2]octane-3-thione](/img/structure/B14406744.png)


![2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14406761.png)
